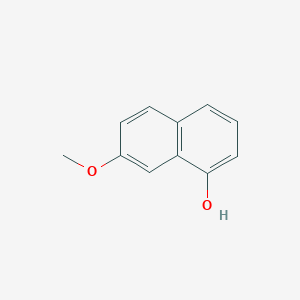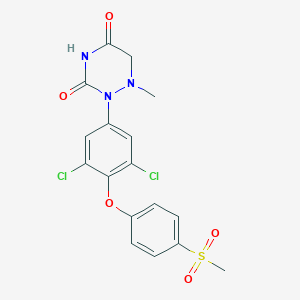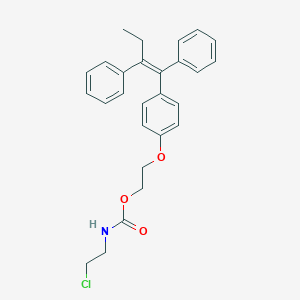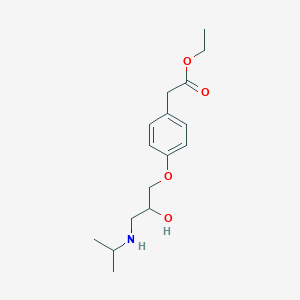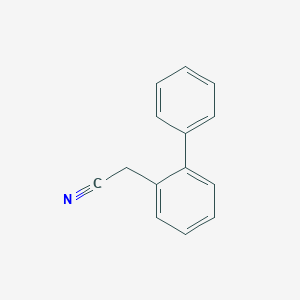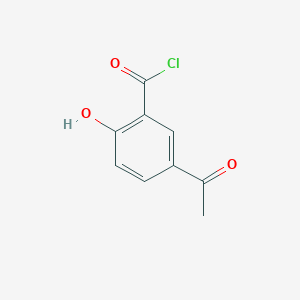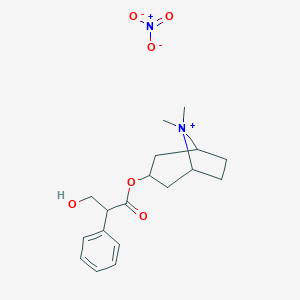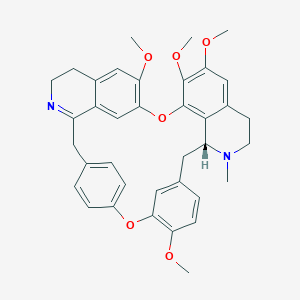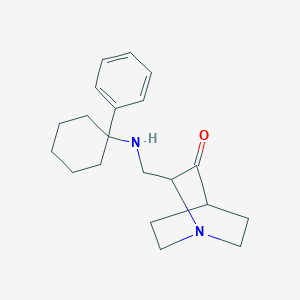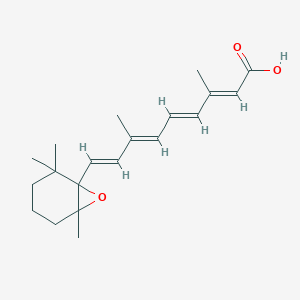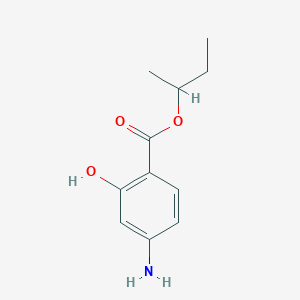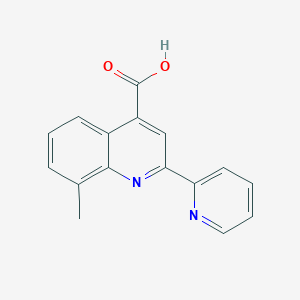
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Übersicht
Beschreibung
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a compound that has attracted interest due to its structural complexity and potential for diverse chemical reactivity. Its study encompasses the synthesis of novel quinoline derivatives, exploration of their molecular structure, and understanding their unique chemical and physical properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-component reactions, solid-phase synthesis, and catalyst-mediated transformations. For instance, the synthesis of spiroquinazolines and pyranopyrimidinones demonstrates the versatility of quinoline synthesis strategies, utilizing base-mediated tandem reactions including C-arylation followed by cyclization (Pospíšilová, Krchňák, & Schütznerová, 2018). Moreover, catalyst-free synthesis methods have been developed for substituted pyridin-2-yl and quinolin-2-yl carbamates, highlighting environmentally friendly techniques in quinoline chemistry (Kasatkina, Geyl, Baykov, Boyarskaya, & Boyarskiy, 2021).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives reveals diverse coordination compounds and complex architectures. For example, mixed-ligand coordination compounds involving quinoline demonstrate supramolecular structures with extended 2-D architectures, analyzed through single-crystal X-ray analysis and DFT studies (Eftekhar et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including redox-annulations and cross-dehydrogenative coupling, highlighting their reactivity towards forming complex heterocyclic compounds. The C-H functionalization of cyclic amines exemplifies the reactivity of quinoline derivatives in synthesizing pyrrolines and pyrrolidines (Kang, Richers, Sawicki, & Seidel, 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as luminescence, are of significant interest. Synthesis and spectral-luminescence properties studies show that alkyl derivatives of 2-styryl-8-hydroxyquinoline possess high quantum yield, demonstrating the potential for applications in materials science (Mikhailov, Svetlichnyi, Burov, Revinskii, Dushenko, & Minkin, 2015).
Chemical Properties Analysis
The chemical properties of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid derivatives, including their reactivity in cycloaddition reactions and potential for forming spirocyclic compounds, underscore the versatility of these compounds. Polar [3 + 2] cycloaddition reactions with electrophilically activated heteroaromatic N-ylides illustrate the synthetic utility of these derivatives in creating complex molecular architectures (Mokhtari, Seifi, Saheb, & Sheibani, 2015).
Wissenschaftliche Forschungsanwendungen
Quinolines are essential in both natural and synthetic compounds, particularly in the pyranoquinoline ring system . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinolines are used as a core template in drug design because of their broad spectrum of bioactivity .
For instance, quinoline-4-carboxylic acids have been synthesized using various methods, including refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH . These compounds have potential applications in the synthesis of bioactive compounds .
For instance, quinoline-4-carboxylic acids have been synthesized using various methods, including refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH . These compounds have potential applications in the synthesis of bioactive compounds .
Eigenschaften
IUPAC Name |
8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-5-4-6-11-12(16(19)20)9-14(18-15(10)11)13-7-2-3-8-17-13/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXAIJJVNVWYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396677 | |
| Record name | 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
CAS RN |
107027-35-0 | |
| Record name | 8-Methyl-2-(2-pyridinyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

